Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate
Description
Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate is a heterocyclic compound featuring a benzoimidazole ring fused to a dihydropyridine scaffold. The ammonium counterion enhances solubility in polar solvents, which is critical for pharmaceutical applications.
Properties
IUPAC Name |
azanium;1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4.H3N/c1-8-7-19(13(15(21)22)9(2)14(8)20)16-17-11-5-4-10(23-3)6-12(11)18-16;/h4-7H,1-3H3,(H,17,18)(H,21,22);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSJNYDGLSMTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)C(=O)[O-])C2=NC3=C(N2)C=C(C=C3)OC.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation typically involves:
- Construction of the 1,4-dihydropyridine core with appropriate substitution.
- Introduction of the benzimidazole moiety at the 1-position.
- Formation of the carboxylate group at position 2.
- Conversion to the ammonium salt by neutralization with ammonium ions.
Reported Synthetic Procedure for Related Compounds
A representative method for related 1,4-dihydropyridine carboxylic acid derivatives involves:
- Dissolving the acid precursor in an organic solvent such as acetonitrile.
- Addition of amine component (e.g., 3-aminoquinuclidine dihydrochloride in an analogous reaction).
- Use of coupling agents such as 1-hydroxybenzotriazole (HOBt) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to facilitate amide bond formation.
- Stirring at room temperature for extended periods (e.g., 24 hours).
- Workup involving solvent removal, extraction with chloroform and aqueous base, followed by chromatographic purification to isolate the target compound with yields around 70%.
Although this specific procedure is for a related pyridine derivative, it informs the preparation strategy for the titled compound.
Proposed Preparation Route for Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate
Based on structural analogies and standard organic synthesis principles, the preparation involves:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(6-methoxy-1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | Multi-component condensation of appropriate aldehydes, amines, and β-ketoesters under acidic or basic catalysis | Classical Hantzsch-type synthesis adapted to include benzimidazole derivative |
| 2 | Purification of the acid intermediate | Recrystallization or chromatography | Ensures high purity for salt formation |
| 3 | Formation of ammonium salt | Neutralization of acid with ammonium hydroxide or ammonium salts in aqueous or alcoholic medium | Controlled pH to form stable ammonium carboxylate salt |
| 4 | Isolation and drying | Filtration and drying under vacuum | Yields solid ammonium salt suitable for further use |
Key Parameters Affecting Preparation
- Solvent Choice : Polar aprotic solvents like acetonitrile or ethanol facilitate condensation and coupling reactions.
- Temperature : Ambient to mild heating (20–50°C) optimizes reaction rates without decomposing sensitive groups.
- Reaction Time : Extended stirring (12–24 hours) ensures complete conversion.
- Purification : Chromatography or recrystallization critical for removing side products and unreacted starting materials.
Research Findings and Data Summary
Yield and Purity
| Compound Stage | Yield (%) | Purification Method | Characterization |
|---|---|---|---|
| Acid intermediate | ~70% (estimated from analogs) | Chromatography/Recrystallization | NMR, LC-MS, IR |
| Ammonium salt | Quantitative conversion | Filtration and drying | Elemental analysis, melting point |
Analytical Characterization
- NMR Spectroscopy : Characteristic signals for pyridine and benzimidazole protons confirm structure.
- Mass Spectrometry : Molecular ion peak consistent with C16H15N3O4.
- Infrared Spectroscopy : Bands corresponding to carboxylate and amide functionalities.
- Melting Point : Sharp melting point indicates purity.
Chemical Reactions Analysis
Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions applied.
Scientific Research Applications
The compound has been investigated for its potential biological activities, particularly as an anticancer agent. The benzimidazole moiety is known for its ability to interact with various biological targets, making it a versatile scaffold in drug design.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of benzimidazole have shown promising results in inhibiting tumor growth by targeting specific kinases involved in cancer progression. The structural features of ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate may enhance its efficacy against various cancer cell lines.
Case Study 1: Anticancer Activity Evaluation
A study published in Pharmaceuticals evaluated the anticancer activity of various benzimidazole derivatives, including this compound. The results indicated significant cytotoxicity against several cancer cell lines, with IC50 values suggesting a dose-dependent response .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to assess the binding affinity of this compound to various kinase targets. These studies revealed that the compound forms stable interactions with critical residues within the active sites of these enzymes, indicating its potential as a multi-targeted therapeutic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sodium 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate
- Molecular Formula : C₁₆H₁₄N₃NaO₄ (CAS: 1227380-90-6) .
- Key Differences: Counterion: Sodium vs. ammonium. Sodium salts generally exhibit higher thermal stability but lower solubility in organic solvents compared to ammonium salts. Purity: Available at 99% purity (BLD Pharm Ltd.), indicating robust synthetic protocols .
Hydrochloride Salt of the Core Structure
- Molecular Formula : C₁₆H₁₆ClN₃O₄ (CAS: PA 05 18550) .
- Key Differences :
- Acid-Base Properties : The hydrochloride form increases aqueous solubility at acidic pH, which may enhance bioavailability in gastrointestinal environments.
- Stability : Protonation of the carboxylate group reduces susceptibility to hydrolysis compared to the ammonium form.
Complex Dimeric Derivative
- Molecular Formula : C₃₂H₂₈N₆O₇ (CAS: 2819805-13-3) .
- Key Differences :
- Structure : Contains two benzoimidazole-dihydropyridine units linked via a carbonyl group.
- Molecular Weight : 608.6 g/mol, nearly double the ammonium compound, which may limit membrane permeability.
- Functionality : The dimeric structure could enhance target binding affinity but complicates synthesis and purification .
Table 1: Structural Comparison of Ammonium Compound and Analogs
Comparison with Functional Analogs
Antimicrobial Dihydropyridine Derivatives
describes 1-((1-(1H-benzo[d]imidazol-2-yl)ethylidene)amino)-6-((arylidene)amino)-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitriles. These compounds share the dihydropyridine-benzoimidazole backbone but feature cyano and aryl groups instead of carboxylate and methyl substituents.
- Activity: Exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli), suggesting that the ammonium compound’s carboxylate group may be replaced with cyano groups to enhance potency .
Herbicidal Ammonium Carboxylates
Imazapic and imazethapyr ammonium salts (CAS: 94593-91-6 and 81335-77-5) are commercial herbicides with imidazolinone-pyridine cores .
- Structural Similarities : Both contain ammonium carboxylate groups and heterocyclic rings.
Table 2: Functional Comparison with Antimicrobial and Herbicidal Analogs
Biological Activity
Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylate (CAS No. 2227107-89-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Molecular Formula : CHNO
Molecular Weight : 330.34 g/mol
CAS Number : 2227107-89-1
Storage Conditions : Inert atmosphere, 2-8°C
Antimicrobial Activity
Research indicates that compounds similar to Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine derivatives exhibit notable antimicrobial properties. For instance, studies have demonstrated that these compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 32 µg/mL |
| Compound B | E. coli | 64 µg/mL |
| Compound C | P. aeruginosa | 128 µg/mL |
The antimicrobial activity of Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine derivatives is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the benzimidazole moiety enhances the lipophilicity and membrane permeability, allowing for better interaction with bacterial targets.
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized several derivatives of the compound and evaluated their biological activities. The results indicated that modifications on the benzimidazole ring significantly influenced the antimicrobial efficacy. For example, a derivative with a methyl group at position 6 showed enhanced activity against both S. aureus and E. coli compared to its parent compound .
Study 2: Structure-Activity Relationship (SAR)
In another investigation focused on the structure-activity relationship (SAR), it was found that the introduction of electron-donating groups on the aromatic ring improved the overall biological activity of the compound. The study highlighted that compounds with higher lipophilicity exhibited better penetration into bacterial cells, leading to lower MIC values .
Study 3: In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of Ammonium 1-(6-methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine derivatives in animal models infected with resistant strains of bacteria. These studies demonstrated significant reductions in bacterial load when treated with these compounds compared to control groups .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction progress be monitored?
- Methodology :
- Synthesis : Reflux substituted aryl precursors (e.g., 6-methoxy derivatives) with o-phenylene diamine in ammonia solution under controlled conditions (e.g., 36 mmol aryl precursor, 12 mmol diamine, 10 mL ammonia, 5-hour reflux) .
- Monitoring : Use TLC with chloroform:methanol (6:1 v/v) to track reaction completion. Recrystallize with boiling water and activated charcoal for purification .
- Characterization : Confirm product identity via melting point analysis and spectroscopic methods (e.g., NMR, LCMS) .
Q. How can researchers characterize the compound’s structural and physicochemical properties?
- Methodology :
- Spectroscopy : Employ -NMR and -NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry : Use LCMS (ESI) for molecular ion detection (e.g., m/z 495.18 [M]) .
- Physicochemical Data : Determine melting point (e.g., 280–286°C for analogous compounds), density (~1.6 g/cm³), and logP (~1.5) for solubility assessment .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodology :
- Cross-Validation : Compare experimental -NMR shifts with computational predictions (DFT calculations) for ambiguous protons (e.g., dihydropyridine methyl groups at δ ~2.5 ppm) .
- High-Resolution MS : Resolve isotopic patterns to confirm molecular formula (e.g., CHNO for related derivatives) .
- X-ray Crystallography : Use single-crystal data to resolve stereochemical ambiguities in the dihydropyridine ring .
Q. What in silico strategies are recommended for predicting biological activity and toxicity?
- Methodology :
- Molecular Docking : Screen against target proteins (e.g., EGFR kinase domain) using AutoDock Vina, focusing on hydrogen bonding with the methoxybenzimidazole moiety .
- ADMET Prediction : Use SwissADME or ProTox-II to assess bioavailability (e.g., topological polar surface area >100 Ų indicates poor blood-brain barrier penetration) .
Q. How can researchers design experiments to evaluate antimicrobial or cytotoxic activity?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations ≤50 µg/mL, using ampicillin as a control .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa), comparing IC values with reference drugs like doxorubicin .
Q. What strategies improve low yields during scale-up synthesis?
- Methodology :
- Optimize Solvent Systems : Replace DMF with ethanol/water mixtures to reduce side reactions (e.g., hydrolysis of the carboxylate group) .
- Catalyst Screening : Test Cu(I)/2-pyridonate systems to enhance coupling efficiency (e.g., 94% yield for intermediates under aerobic conditions) .
Q. How to ensure compound purity for pharmacological studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
